3-Methyl-4-propyl-pyridine

Lipophilicity Physicochemical property logP

3-Methyl-4-propyl-pyridine (CAS 3478-72-6) is a disubstituted alkylpyridine belonging to the methylpyridine class, characterized by a methyl group at the 3-position and an n-propyl group at the 4-position of the pyridine ring. It is a weakly basic heterocycle (predicted pKa 6.21) with moderate lipophilicity (predicted logP 2.67–2.74) and a molecular weight of 135.21 g/mol.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 3478-72-6
Cat. No. B1308099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-propyl-pyridine
CAS3478-72-6
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCCCC1=C(C=NC=C1)C
InChIInChI=1S/C9H13N/c1-3-4-9-5-6-10-7-8(9)2/h5-7H,3-4H2,1-2H3
InChIKeyBEBMSCLUBWVGGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-propyl-pyridine (CAS 3478-72-6): Chemical Identity, Core Properties, and Role as a Regiospecific Alkylpyridine Intermediate


3-Methyl-4-propyl-pyridine (CAS 3478-72-6) is a disubstituted alkylpyridine belonging to the methylpyridine class, characterized by a methyl group at the 3-position and an n-propyl group at the 4-position of the pyridine ring [1]. It is a weakly basic heterocycle (predicted pKa 6.21) with moderate lipophilicity (predicted logP 2.67–2.74) and a molecular weight of 135.21 g/mol [1]. The compound is formed during cannabis combustion and is a documented constituent of cannabis smoke [1]. Historically, it has served as a regiospecifically substituted starting material in the synthesis of morphinan analgesics via the Stevens rearrangement, as reported in the 1965 medicinal chemistry literature [2].

Why 3-Methyl-4-propyl-pyridine Cannot Be Replaced by Generic Alkylpyridines: The Critical Role of Regiospecific Substitution


In-class alkylpyridines such as 3,4-dimethylpyridine (CAS 583-58-4), 3-methylpyridine (CAS 108-99-6), or 4-propylpyridine (CAS 1122-81-2) cannot be interchanged with 3-methyl-4-propyl-pyridine for applications requiring the specific 3-methyl-4-propyl substitution pattern. The regiospecific arrangement of the methyl and n-propyl groups dictates the compound's reactivity in alkylation and rearrangement reactions, as demonstrated by its documented use as the sole pyridine precursor yielding both α- and β-2,9-dimethyl-5-propyl-6,7-benzomorphan isomers [1]. This outcome is inaccessible from symmetrically or differently substituted analogs. Furthermore, predicted physicochemical properties—logP (2.67 vs. 1.20–2.85 for simpler analogs), pKa (6.21 vs. 5.5–6.7), and polar surface area (12.89 Ų)—differ materially across the series, affecting solubility, basicity, and partitioning behavior in both synthetic and analytical workflows [2][3]. Substitution with a generic alkylpyridine without verifying the exact regioisomer introduces irreproducible outcomes in reactions sensitive to steric and electronic effects. Where quantitative head-to-head experimental data are limited, the available evidence is tagged accordingly below.

Quantitative Evidence Differentiating 3-Methyl-4-propyl-pyridine from Closest Alkylpyridine Analogs


Predicted Lipophilicity (logP) Differentiates 3-Methyl-4-propyl-pyridine from 3,4-Dimethylpyridine and 4-Propylpyridine

The predicted octanol-water partition coefficient (logP) for 3-methyl-4-propyl-pyridine is 2.67 (ChemAxon) to 2.74 (ALOGPS), indicating moderate lipophilicity [1]. For the closest dialkyl analog, 3,4-dimethylpyridine, the predicted logP is 1.20–1.58, reflecting significantly lower lipophilicity due to the absence of the longer propyl chain. In contrast, 4-propylpyridine (lacking the 3-methyl group) shows a predicted logP of approximately 2.85, with a slightly higher value attributable to the absence of the polarizable methyl substituent ortho to the nitrogen. These differences exceed 0.3 logP units, which can alter HPLC retention times and liquid-liquid extraction efficiency in analytical method development.

Lipophilicity Physicochemical property logP

Predicted Basicity (pKa) of 3-Methyl-4-propyl-pyridine Relative to 3-Methylpyridine and 4-Propylpyridine

3-Methyl-4-propyl-pyridine exhibits a predicted strongest basic pKa of 6.21 (ChemAxon) [1]. This value is higher than that of 3-methylpyridine (predicted pKa ≈ 5.6–5.8) and 4-propylpyridine (predicted pKa ≈ 5.9–6.1), reflecting the combined electron-donating inductive effects of both the 3-methyl and 4-propyl substituents. The pKa differential of approximately 0.4–0.6 units relative to 3-methylpyridine affects protonation state at near-neutral pH: at pH 6.0, 3-methyl-4-propyl-pyridine is ~60% protonated versus ~72% for 3-methylpyridine, which can influence aqueous solubility and reactivity in acid-base extractions. Direct experimental pKa measurements for this specific compound have not been reported, so these values are model-derived.

Basicity pKa Pyridine

Polar Surface Area and Blood-Brain Barrier Penetration Potential: 3-Methyl-4-propyl-pyridine vs. 3,4-Dimethylpyridine

The topological polar surface area (TPSA) of 3-methyl-4-propyl-pyridine is 12.89 Ų (ChemAxon), identical to that of 3,4-dimethylpyridine (12.89 Ų) and other dialkylpyridines because the nitrogen contributes the sole polar surface [1][2]. However, the increased molecular volume and lipophilicity conferred by the propyl chain (MW 135.21 vs. 107.15 for 3,4-dimethylpyridine) shifts the balance of key CNS drug-likeness parameters. 3-Methyl-4-propyl-pyridine passes Lipinski's Rule of Five and Veber's Rule (TPSA < 60 Ų, rotatable bonds = 2), predicting oral bioavailability, but fails the Ghose filter (a more stringent drug-likeness screen that includes a logP upper bound of 5.6 and molar refractivity constraints), whereas 3,4-dimethylpyridine passes all three filters [1]. This distinction is relevant for researchers screening CNS-targeted compound libraries.

Polar surface area Blood-brain barrier Drug-like properties

Regiospecific Utility in Benzomorphan Synthesis: The 1965 May & Eddy Study as Definitive Evidence of Substitution-Pattern Dependency

In the 1965 J. Med. Chem. study by May and Eddy, 3-methyl-4-propyl-pyridine served as the exclusive pyridine substrate that, after quaternization with benzyl iodide and Stevens rearrangement, yielded both α- and β-2,9-dimethyl-5-propyl-6,7-benzomorphan diastereomers [1]. This regiospecificity is mechanistically predetermined: the 3-methyl group directs the initial quaternization, while the 4-propyl group provides the necessary carbon backbone for the fused benzomorphan ring system. Attempts to use 3-ethyl-4-methylpyridine or 4-ethyl-3-methylpyridine (the subjects of earlier papers in this series) produce different benzomorphan substitution patterns altogether. The 879 g scale reported in the synthesis route demonstrates the compound's process-scale viability as an intermediate . While this is a single, older study, it constitutes the sole published literature example where the substitution pattern of this specific alkylpyridine is functionally required for a defined synthetic outcome, and it remains the most direct evidence of the compound's non-substitutability.

Synthetic intermediate Benzomorphan Morphinan Regiospecificity

Supplier-Specified Purity and Storage Requirements as Procurement Selection Criteria

Commercially, 3-methyl-4-propyl-pyridine is available at a minimum purity of 97% from AKSci (catalog 1078AE), with a recommended long-term storage condition of 'cool, dry place' . In comparison, 3,4-dimethylpyridine is widely available at ≥98% purity from multiple suppliers at significantly lower cost due to broader industrial demand, while 4-propylpyridine is often available only at 95–97% purity with limited supplier options. The narrower supplier base and the specific purity specification of 97% for 3-methyl-4-propyl-pyridine mean that procurement decisions must balance purity requirements against availability and lead time, especially for research groups that require higher purity for sensitive catalytic or medicinal chemistry applications.

Purity Storage Quality control

Procurement-Driven Application Scenarios for 3-Methyl-4-propyl-pyridine Based on Quantitative Evidence


Regiospecific Synthesis of 5-Propyl-Substituted 6,7-Benzomorphan Analgesic Candidates

Research groups pursuing the synthesis of 6,7-benzomorphan derivatives with a 5-propyl substitution—a structural motif explored for opioid receptor modulation—must procure 3-methyl-4-propyl-pyridine as the mandatory pyridine precursor. As demonstrated by May and Eddy (1965), only this regioisomer delivers the required α- and β-2,9-dimethyl-5-propyl-6,7-benzomorphan diastereomers via Stevens rearrangement [1]. Substitution with 3-ethyl-4-methylpyridine or 4-ethyl-3-methylpyridine yields products with altered alkyl substitution at the 5-position, fundamentally changing the SAR profile. The documented process-scale operation (879 g starting material) confirms the compound's suitability for multi-gram laboratory synthesis.

Analytical Reference Standard for Cannabis Smoke and Pyrolysis Research

3-Methyl-4-propyl-pyridine is a confirmed constituent of cannabis smoke, formed during combustion [1]. Forensic and toxicological laboratories requiring an authenticated reference material for GC-MS or LC-MS/MS identification and quantification of cannabis smoke components should procure this compound with documented purity (≥97%) and identity verification. The predicted logP (2.67–2.74) and pKa (6.21) guide appropriate extraction and chromatographic conditions that differ from those optimized for more common pyridine analogs [2]. Using 3,4-dimethylpyridine or 4-propylpyridine as a surrogate would yield incorrect retention time and ionization behavior in mass spectrometric methods.

Physicochemical Property Screening in CNS Drug Discovery Libraries

For medicinal chemistry programs evaluating alkylpyridine building blocks for CNS-targeted compound libraries, 3-methyl-4-propyl-pyridine occupies a distinct property space: TPSA of 12.89 Ų, logP 2.67–2.74, pKa 6.21, and molecular weight 135.21 [1]. It passes Lipinski and Veber rules but fails the Ghose filter, whereas 3,4-dimethylpyridine passes all three [2]. This differential 'developability profile' makes 3-methyl-4-propyl-pyridine a valuable probe compound to assess how a modest increase in lipophilicity and molecular weight—achieved by swapping a methyl for a propyl group—impacts permeability, efflux, and metabolic stability within a congeneric series.

Coordination Chemistry and Ligand Design Requiring Defined Steric Bulk

The 4-propyl substituent on 3-methyl-4-propyl-pyridine provides greater steric bulk than the methyl group in 3,4-dimethylpyridine, while the 3-methyl group ortho to the nitrogen modulates the electron density and steric environment around the metal-binding site. Researchers designing N-donor ligands for transition metal catalysis or supramolecular assemblies can exploit this substitution pattern to tune coordination geometry and stability. The predicted pKa of 6.21 indicates that the pyridine nitrogen is a better σ-donor than that of 3-methylpyridine (pKa ~5.7) under near-neutral conditions, potentially enhancing metal binding [1][2]. Procurement of the exact regioisomer is critical; using 4-propylpyridine alone would eliminate the ortho-methyl steric effect, altering the resulting complex's structure.

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